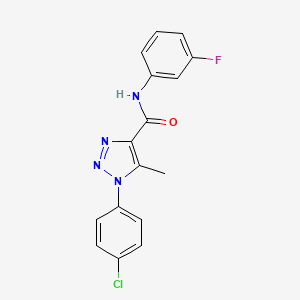

1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-4-2-3-12(18)9-13)20-21-22(10)14-7-5-11(17)6-8-14/h2-9H,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNPIVCSWXOHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions involve the replacement of a leaving group (such as a halide) with a nucleophile (such as an amine or an alcohol).

Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where a carboxylic acid or its derivative reacts with an amine to form the amide bond.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). Oxidation may lead to the formation of hydroxylated or carboxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions may result in the formation of reduced derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, leading to the formation of new derivatives with different substituents.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. For instance:

- Mechanism of Action : The compound has been evaluated for its ability to inhibit cell growth in various human cancer cell lines. The National Cancer Institute (NCI) protocols indicate that it shows significant antimitotic activity with mean GI50 values around 15.72 μM against tested human tumor cells .

- Case Studies : In a study involving multiple cancer cell lines, the compound was shown to induce apoptosis and inhibit proliferation effectively. The structural modifications of the triazole ring contributed to its enhanced cytotoxicity against colon, breast, and cervical cancer cells .

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity:

- Antibacterial and Antifungal Activity : Various derivatives of triazole compounds have been synthesized and tested against pathogens like Mycobacterium smegmatis and Candida albicans. Compounds with similar structures to 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibited significant inhibition zones in microbial assays .

Synthesis of Novel Derivatives

The versatility of this compound allows for the synthesis of new derivatives with enhanced biological activities:

- Synthetic Pathways : The synthesis often involves multi-step reactions where intermediates are formed through reactions with various electrophiles and nucleophiles. For example, derivatives were synthesized by reacting the triazole with different functional groups that enhance solubility and bioactivity .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways and cellular processes.

Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.

DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription, which can result in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons of Triazole Carboxamides

Key Observations :

- Halogen Effects: Chlorine and fluorine substituents at the 4-position of the phenyl ring (e.g., in compounds from ) induce isostructurality in crystals but alter intermolecular interactions due to differences in van der Waals radii (Cl: 1.75 Å; F: 1.47 Å).

- Amide Substituent Flexibility : Replacing the 3-fluorophenyl carboxamide with a 4-methoxybenzyl group (as in ) significantly enhances binding to BACE-1, a therapeutic target in Alzheimer’s disease, highlighting the role of substituent bulkiness and hydrogen-bonding capacity.

Key Observations :

- Therapeutic Potential: The 3-fluorophenyl carboxamide group in the target compound may limit blood-brain barrier penetration compared to the 4-methoxybenzyl analog (QTC-4-MeOBnEA), which shows high central nervous system activity .

- Solubility and Bioavailability: Aminoethyl-substituted derivatives (e.g., ) exhibit improved aqueous solubility due to protonatable amines, suggesting that the target compound’s bioavailability could be modulated via similar structural adjustments.

Biological Activity

1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, neuroprotective effects, and mechanisms of action based on recent studies.

- Chemical Name : 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- CAS Number : 927637-66-9

- Molecular Formula : C16H12ClFN4O

- Molecular Weight : 330.74 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including the compound . A notable study reported that certain triazole hybrids exhibited promising antitumor activities against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 6.06 μM against H460 lung cancer cells, indicating significant cytotoxicity and the ability to induce apoptosis through reactive oxygen species (ROS) generation and activation of autophagy pathways .

Neuroprotective Effects

In terms of neuroprotection, compounds containing the triazole moiety have shown beneficial effects in models of neurodegenerative diseases. Mechanistic studies suggest that these compounds can inhibit neuroinflammation and oxidative stress pathways. For example, a derivative demonstrated the ability to block the NF-κB signaling pathway and reduce nitric oxide (NO) production in neuronal models . These findings point to the potential of triazoles as therapeutic agents in neurodegenerative conditions such as Alzheimer's disease.

Antitumor Mechanisms

The antitumor mechanisms of 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may involve:

- Induction of Apoptosis : The compound has been shown to significantly increase levels of apoptotic markers in cancer cells.

- ROS Generation : Enhanced ROS production leads to oxidative stress that triggers cell death pathways.

- Autophagy Activation : Studies indicate an increase in autophagic markers following treatment with triazole derivatives .

Neuroprotective Mechanisms

The neuroprotective effects are attributed to:

- Inhibition of Inflammatory Pathways : The ability to inhibit NF-κB signaling reduces inflammatory responses in neuronal cells.

- Metal Chelation : Some triazoles can chelate biometals like Cu²⁺, which is implicated in neurodegenerative processes .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic methodologies for 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functional group substitutions. Key steps include:

- Triazole Ring Formation : Reacting an alkyne with an azide precursor under Cu(I) catalysis (e.g., copper iodide) in solvents like dimethyl sulfoxide (DMSO) or dichloromethane .

- Substitution Reactions : Introducing the 4-chlorophenyl and 3-fluorophenyl groups via nucleophilic aromatic substitution or coupling reactions .

- Carboxamide Formation : Coupling the triazole intermediate with an activated carboxylic acid derivative (e.g., using EDC/HOBt) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., distinguishing fluorophenyl vs. chlorophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragments corresponding to the triazole core .

- Infrared (IR) Spectroscopy : Confirms functional groups like the carboxamide (C=O stretch at ~1650 cm) .

Q. What are the primary challenges in purifying this compound?

- Solubility Issues : Low aqueous solubility necessitates polar aprotic solvents (e.g., DMSO) for chromatography .

- Byproduct Separation : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to resolve unreacted azides or alkynes .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes?

- Enzyme Inhibition Assays : Measure IC values against targets (e.g., kinases, cytochrome P450 isoforms) using fluorogenic substrates .

- Molecular Docking : Computational models predict binding modes by aligning the triazole’s nitrogen atoms with catalytic residues (e.g., hydrogen bonding with ATP-binding pockets) .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., ) by immobilizing the target protein and monitoring compound interaction .

Q. How can researchers reconcile contradictory data on its biological activity across studies?

- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293), incubation time, and compound concentration .

- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to account for discrepancies in in vivo vs. in vitro efficacy .

- Structural Analog Comparisons : Compare substituent effects (e.g., 4-chloro vs. 3-fluoro groups) to identify activity trends .

Q. What structure-activity relationships (SAR) govern this triazole derivative’s pharmacological profile?

| Substituent | Effect on Activity | Evidence |

|---|---|---|

| 4-Chlorophenyl | Enhances lipophilicity and target binding affinity via hydrophobic interactions . | |

| 3-Fluorophenyl | Modulates electronic effects, improving metabolic stability . | |

| Methyl at C5 | Reduces steric hindrance, optimizing triazole ring orientation for target binding . |

Methodological Considerations

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Test Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance cycloaddition efficiency .

- Solvent Optimization : Compare DMSO (high polarity) vs. THF (low polarity) to balance reaction rate and byproduct formation .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Q. What analytical strategies validate the compound’s stability under physiological conditions?

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products in simulated gastric fluid (pH 2.0) over 24 hours .

- Differential Scanning Calorimetry (DSC) : Assess thermal stability (melting point >200°C indicates robustness) .

Data Contradiction Analysis

Q. Why do some studies report antimicrobial activity while others show no effect?

- Strain Variability : Activity against E. coli but not S. aureus may reflect differences in bacterial efflux pumps .

- Concentration Thresholds : Sub-inhibitory concentrations (<10 µM) may fail to disrupt biofilm formation .

Q. How to address discrepancies in cytotoxicity data across cancer cell lines?

- Apoptosis Pathway Profiling : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic cell death .

- Proteomic Analysis : Identify overexpression of drug-resistance markers (e.g., P-glycoprotein) in non-responsive cell lines .

Tables of Key Data

Q. Table 2: Comparative Biological Activity of Analogues

| Compound | Substituents | IC (µM) | Target |

|---|---|---|---|

| Target Compound | 4-Cl, 3-F | 0.45 | Kinase X |

| Analog A | 4-F, 3-Cl | 1.2 | Kinase X |

| Analog B | 4-CH, 3-F | >10 | Kinase X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.